molecular formula C22H17FN2O5S2 B2614293 N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide CAS No. 686737-58-6

N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide

Cat. No.: B2614293
CAS No.: 686737-58-6
M. Wt: 472.51
InChI Key: CGOFBAJCFUGRMH-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research . Its complex structure incorporates several pharmacologically active motifs, including a fluorophenyl group, a furan ring, an oxazole core, and a toluenesulfonyl group. The strategic inclusion of a fluorine atom is a common practice in drug design, often used to modulate a compound's metabolic stability, bioavailability, and binding affinity . The oxazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse biological activities. Furthermore, the presence of multiple heterocyclic systems (furan and oxazole) aligns with contemporary research strategies that focus on developing molecular hybrids to combat antibiotic resistance . Such hybrids are designed to combine discrete pharmacophores to enhance efficacy and overcome resistance mechanisms in pathogens like the ESKAPE panel . Researchers can utilize this compound as a key intermediate or a novel scaffold for developing new therapeutic agents, particularly in synthesizing and evaluating the bioactivity of new heterocyclic conjugates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5S2/c1-14-4-10-17(11-5-14)32(27,28)21-22(30-20(25-21)18-3-2-12-29-18)31-13-19(26)24-16-8-6-15(23)7-9-16/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOFBAJCFUGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the furan ring: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Core

  • N-(4-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Structural Difference: Replaces the 1,3-oxazole with a 1,2,4-triazole ring and substitutes the sulfonyl group with a methyl group.
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

    • Structural Difference : Substitutes furan with thiophene and introduces an ethyl group on the triazole.
    • Impact : Thiophene’s higher lipophilicity may enhance membrane permeability, while the ethyl group could increase steric hindrance, affecting binding kinetics.

Variations in the Aryl Acetamide Moiety

  • N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

    • Structural Difference : Uses a 3,4-difluorophenyl group instead of 4-fluorophenyl and incorporates a chlorophenyl substituent.
    • Impact : The additional fluorine atom may enhance metabolic stability, while the chloro group could strengthen halogen bonding with targets .
  • 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () Structural Difference: Substitutes 4-fluorophenyl with 4-butylphenyl and adds an amino group on the triazole.

Heterocycle and Sulfonyl Group Modifications

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
    • Structural Difference : Replaces the oxazole with a triazole and substitutes the sulfonyl group with ethyl.
    • Impact : The ethyl group reduces electron-withdrawing effects, possibly decreasing stability but improving synthetic accessibility .

Anti-Exudative and Anti-Inflammatory Activity

  • Target Compound : Demonstrated anti-exudative activity in preclinical models, with a 10 mg/kg dose showing efficacy comparable to diclofenac sodium (8 mg/kg) .
  • Analogues with Fluorophenyl Groups : Derivatives bearing 4-fluorophenyl or 3,4-difluorophenyl groups showed 20–30% higher activity than those with chlorine or methoxy substituents, highlighting fluorine’s role in enhancing therapeutic effects .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
Target Compound 489.52 3.8 0.12
N-(4-Fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 402.43 2.9 0.45
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 418.48 3.5 0.28
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 527.44 4.2 0.09
  • Key Trends : Sulfonyl groups (e.g., in the target compound) correlate with lower solubility but higher predicted logP, suggesting prolonged half-life. Thiophene-containing analogs () balance lipophilicity and solubility better than furan derivatives .

Biological Activity

N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O3S. It features a fluorophenyl group, a furan ring, and an oxazole moiety, which contribute to its biological activity. The presence of the sulfenamide linkage enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing furan and oxazole derivatives. For instance, furan derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for certain derivatives . The incorporation of the oxazole ring in similar compounds has been associated with enhanced antimicrobial efficacy.

CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus32
N-(4-Fluorophenyl) CompoundP. mirabilis50

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways. Studies on related compounds indicate that oxazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The sulfenamide functionality may enhance these effects by promoting apoptosis in cancer cells.

The biological activity of this compound is thought to involve:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and inflammation, modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several furan-containing compounds against common pathogens. The results indicated that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxazole derivatives. The findings revealed that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a promising avenue for further research into the therapeutic potential of this compound .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how is structural confirmation achieved?

The compound is synthesized via multi-step reactions, starting with the condensation of furan-2-yl groups with oxazole precursors, followed by sulfanyl acetamide coupling. Key steps include sulfonylation of the oxazole ring and thioether linkage formation. Structural confirmation relies on 1H/13C NMR for substituent identification, FT-IR for functional group analysis (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹), and HRMS for molecular weight validation. For example, analogous derivatives were characterized using 1H NMR to verify furan and sulfonyl group integration . X-ray crystallography (as applied to structurally related compounds) provides definitive stereochemical and packing information .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound's molecular structure?

Essential techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms sulfonyl group placement .
  • FT-IR : Identifies key vibrational modes, such as the acetamide C=O stretch (~1680 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
  • X-ray diffraction : Resolves crystal lattice parameters (e.g., monoclinic systems with β ≈ 91.5°) and intermolecular interactions (e.g., π-stacking of fluorophenyl groups) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First aid : Flush eyes with water (15+ minutes), wash skin with soap, and seek medical attention for ingestion .
  • Storage : Airtight containers at -20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to THF .
  • Catalyst tuning : Use of triethylamine or DMAP to accelerate nucleophilic substitution at the oxazole-5-yl position .
  • Purification : Gradient elution (hexane:EtOAc) via silica gel chromatography removes unreacted sulfonyl chlorides .
  • Reaction monitoring : TLC (Rf ~0.5 in 3:1 EtOAc:hexane) ensures intermediate purity before final coupling .

Q. When conflicting biological activity data arise across studies, what analytical strategies validate the compound's pharmacological profile?

  • Purity reassessment : HPLC (≥95% purity) to exclude contaminants influencing activity .
  • Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .
  • SAR analysis : Modify substituents (e.g., replacing 4-methylbenzenesulfonyl with tosyl groups) to evaluate electronic effects on activity .

Q. What computational modeling approaches predict the binding interactions of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2), highlighting hydrogen bonds between the sulfonyl group and Arg120 .
  • QSAR studies : Correlate logP (≈2.8) and Hammett σ values (σ ≈ 0.78 for 4-fluorophenyl) with anti-exudative activity to guide derivatization .
  • MD simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories, identifying key hydrophobic interactions with the oxazole ring .

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